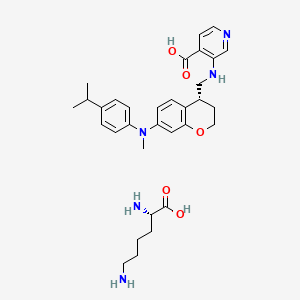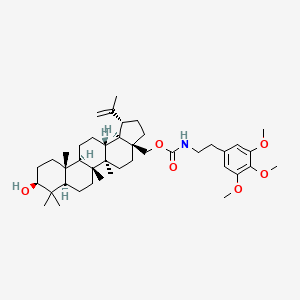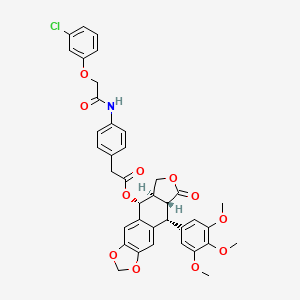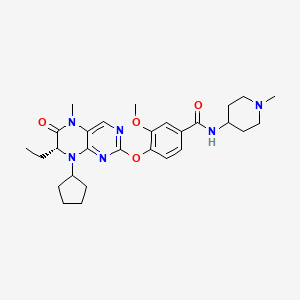
Zavondemstat (L-lysine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zavondemstat (L-lysine) is a compound known for its role as an inhibitor of histone lysine demethylase 4D (KDM4D). This compound has shown significant antineoplastic activity, making it a promising candidate for cancer research and treatment .
Preparation Methods
The synthesis of Zavondemstat (L-lysine) involves several steps, including the use of specific reagents and conditions to achieve the desired product. While detailed synthetic routes are proprietary, the compound is typically prepared through a series of chemical reactions that ensure high purity and efficacy . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Zavondemstat (L-lysine) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Zavondemstat (L-lysine) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving histone demethylation.
Biology: The compound is studied for its role in gene expression regulation and epigenetic modifications.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Zavondemstat (L-lysine) exerts its effects by inhibiting histone lysine demethylase 4D (KDM4D). This inhibition leads to changes in gene expression by preventing the removal of methyl groups from histone proteins. The molecular targets include specific histone residues, and the pathways involved are related to epigenetic regulation and gene expression .
Comparison with Similar Compounds
Zavondemstat (L-lysine) is unique in its specific inhibition of KDM4D. Similar compounds include:
KDM4-IN-4: Another inhibitor of histone lysine demethylase 4 with potential anticancer applications.
GSK-LSD1 dihydrochloride: An irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with high selectivity.
AS8351: A histone demethylase inhibitor used in reprogramming studies.
These compounds share similar mechanisms of action but differ in their specificity, potency, and applications, highlighting the uniqueness of Zavondemstat (L-lysine) in targeting KDM4D .
Properties
Molecular Formula |
C32H43N5O5 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C26H29N3O3.C6H14N2O2/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31;7-4-2-1-3-5(8)6(9)10/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31);5H,1-4,7-8H2,(H,9,10)/t19-;5-/m00/s1 |
InChI Key |
APYKYNJSDFVPGX-FKFGKEJVSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)








![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)



